
oleic acid, monoester with decaglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleic acid, monoester with decaglycerol, is a compound formed by the esterification of oleic acid with decaglycerol. This compound is known for its emulsifying properties and is commonly used in various industrial and cosmetic applications. It is a type of polyglycerol ester, which is valued for its ability to stabilize emulsions and improve the texture of products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oleic acid, monoester with decaglycerol, typically involves the esterification reaction between oleic acid and decaglycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants to a temperature of around 150°C for several hours to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound, follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Oleic acid, monoester with decaglycerol, can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed, resulting in the formation of oleic acid and decaglycerol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, which can be catalyzed by acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Oleic acid and decaglycerol.
Transesterification: New esters formed by the exchange of the ester group with another alcohol.
Wissenschaftliche Forschungsanwendungen
Oleic acid, monoester with decaglycerol, has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the cosmetic industry to improve the texture and stability of creams and lotions. It is also used in the food industry as an emulsifier in various products.
Wirkmechanismus
The mechanism of action of oleic acid, monoester with decaglycerol, primarily involves its ability to stabilize emulsions. The compound reduces the surface tension between oil and water phases, allowing them to mix more easily and form stable emulsions. This property is particularly useful in cosmetic and pharmaceutical formulations where stable emulsions are required.
Vergleich Mit ähnlichen Verbindungen
- Polyglycerol-2 triisostearate
- Polyglycerol-10 diisostearate
- Triglycerol monostearate
- Polyglycerol-6 stearate
- Polyglycerol-4 stearate
- Polyglycerol-8 oleate
- Polyglycerol-10 distearate
Uniqueness: Oleic acid, monoester with decaglycerol, is unique due to its specific combination of oleic acid and decaglycerol, which imparts distinct emulsifying properties. Compared to other polyglycerol esters, it offers a balance of hydrophilic and lipophilic characteristics, making it particularly effective in stabilizing emulsions in a variety of applications.
Biologische Aktivität
Oleic acid, monoester with decaglycerol (also referred to as decaglycerol oleate), is a compound formed by the esterification of oleic acid, a monounsaturated fatty acid, with decaglycerol, a polyol consisting of ten glycerol units. This compound has garnered attention in various fields, including biochemistry, pharmacology, and food sciences, due to its unique biological activities and potential applications.
Chemical Structure and Properties
Oleic acid (C18:1) is characterized by its long hydrocarbon chain and a single double bond at the ninth carbon. When esterified with decaglycerol, the resulting structure enhances its emulsifying properties and solubility in both aqueous and lipid environments. This makes it particularly useful in formulations for pharmaceuticals and cosmetics.
1. Cellular Functions
Oleic acid plays a crucial role in cellular metabolism. As an energy source, it is involved in long-term energy storage within cells. In cell culture systems, particularly those involving Chinese Hamster Ovary (CHO) cells, oleic acid has been shown to enhance cell growth and productivity by serving as an essential supplement in serum-free media . The presence of oleic acid influences membrane fluidity and integrity, which are vital for optimal cell function.
2. Anti-Inflammatory Effects
Research indicates that oleic acid exhibits anti-inflammatory properties. It has been associated with the modulation of inflammatory pathways and reduction of pro-inflammatory cytokines. For instance, studies have demonstrated that oleic acid can reduce inflammation in various models of disease, including diabetic retinopathy . Its role in regulating inflammation is attributed to its ability to influence lipid metabolism and cellular signaling pathways.
3. Antioxidant Activity
Oleic acid possesses antioxidant properties that help mitigate oxidative stress within cells. This activity is particularly relevant in the context of cardiovascular health and neuroprotection . The antioxidant effects are believed to stem from its ability to modulate cellular signaling pathways that govern oxidative stress responses.
4. Effects on Lipid Metabolism
Oleic acid is known to influence lipid metabolism significantly. It promotes the synthesis of monounsaturated fatty acids while inhibiting the production of saturated fatty acids. This shift in fatty acid composition can lead to improved insulin sensitivity and reduced risk of metabolic disorders . Additionally, oleic acid's interaction with stearoyl-CoA desaturase 1 (SCD1) plays a pivotal role in maintaining lipid homeostasis.
Table 1: Summary of Biological Activities of Oleic Acid
Clinical Implications
The biological activities of oleic acid monoester with decaglycerol suggest potential therapeutic applications:
- Cardiovascular Health: Its ability to lower inflammation and improve lipid profiles makes it a candidate for dietary interventions aimed at reducing cardiovascular disease risk.
- Diabetes Management: Oleic acid's role in enhancing insulin sensitivity positions it as a potential adjunct therapy for type 2 diabetes management.
- Neuroprotection: Given its antioxidant properties and involvement in brain lipid metabolism, oleic acid may have implications in neurodegenerative disease prevention.
Eigenschaften
CAS-Nummer |
79665-93-3 |
---|---|
Molekularformel |
C48H96O23 |
Molekulargewicht |
1041.3 g/mol |
IUPAC-Name |
3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C30H62O21.C18H34O2/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h21-42H,1-20H2;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
InChI-Schlüssel |
WAUUDKUDZJXSKC-SVMKZPJVSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O |
Synonyme |
oleic acid, monoester with decaglycerol; POLYGLYCERYL-10 OLEATE; Decaglyceryl monooleate; Einecs 279-230-0; Decaglycerin monooleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.